Cas no 2228123-48-4 (4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)

4-Amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid is a protected amino acid derivative featuring a cyclohexyl backbone and a tert-butoxycarbonyl (Boc) group. The Boc protection enhances stability, preventing unwanted side reactions during peptide synthesis or other chemical transformations. Its structure combines a rigid cyclohexyl ring with a flexible butanoic acid chain, offering versatility in medicinal chemistry and drug design. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard deprotection conditions. Its balanced hydrophobicity and steric properties make it a valuable intermediate for constructing complex peptides or peptidomimetics with controlled conformational properties.
4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid structure
2228123-48-4 structure
Product Name:4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid
CAS No:2228123-48-4
MF:C15H28N2O4
MW:300.393824577332
CID:6052413
PubChem ID:165641378
Update Time:2025-11-01

4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid
    • 4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid
    • 2228123-48-4
    • EN300-1883693
    • Inchi: 1S/C15H28N2O4/c1-14(2,3)21-13(20)17-15(9-5-4-6-10-15)11(16)7-8-12(18)19/h11H,4-10,16H2,1-3H3,(H,17,20)(H,18,19)
    • InChI Key: FAAXDVYKFKLWQD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(C(CCC(=O)O)N)CCCCC1)=O

Computed Properties

  • Exact Mass: 300.20490738g/mol
  • Monoisotopic Mass: 300.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 102Ų

4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Pricemore >>

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4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Related Literature

Additional information on 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid

Comprehensive Overview of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4)

In the realm of synthetic organic chemistry and pharmaceutical research, 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, is widely utilized in peptide synthesis, drug discovery, and biochemical studies. The presence of both amino and carboxyl functional groups, along with the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for researchers aiming to develop novel therapeutic agents.

The compound's cyclohexyl ring contributes to its stability and lipophilicity, which are critical properties for bioavailability in drug design. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such intermediates. Researchers frequently search for "Boc-protected amino acids" or "cyclohexyl-based synthetic intermediates" to identify compounds like 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid, underscoring its relevance in modern medicinal chemistry.

One of the key advantages of this compound is its compatibility with solid-phase peptide synthesis (SPPS), a technique widely adopted in the production of peptide-based therapeutics. The Boc group can be selectively removed under acidic conditions, allowing for sequential peptide chain elongation. This property aligns with the growing demand for custom peptide synthesis services, as highlighted by frequent searches for "peptide modification techniques" and "Boc deprotection methods."

From a biochemical perspective, the 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid scaffold offers opportunities for studying enzyme-substrate interactions and designing enzyme inhibitors. Its structural similarity to natural amino acids makes it a valuable tool for probing biological pathways. Recent publications have explored its potential in targeting G-protein-coupled receptors (GPCRs), a hotspot in drug development due to their involvement in numerous physiological processes.

In addition to its pharmaceutical applications, this compound is also of interest in material science. Its amphiphilic nature, derived from the amino and carboxyl groups, enables its use in the design of smart polymers and biodegradable materials. Searches for "amino acid-derived polymers" and "sustainable material synthesis" reflect the broader applications of such molecules beyond traditional chemistry.

Quality control and analytical characterization of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid are critical for ensuring its efficacy in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to verify its purity and structural integrity. These methods are frequently queried by researchers seeking "analytical validation of synthetic intermediates," emphasizing the need for reliable compound characterization.

The synthesis of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid typically involves multi-step organic reactions, including amidation, esterification, and protection/deprotection strategies. Optimizing these processes is a recurring topic in academic and industrial research, as evidenced by searches for "efficient Boc protection methods" and "green chemistry approaches." Sustainable synthesis routes, such as those minimizing solvent waste or using catalytic reagents, are particularly sought after.

In conclusion, 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4) represents a multifaceted compound with applications spanning pharmaceuticals, biochemistry, and material science. Its structural versatility and compatibility with advanced synthesis techniques make it a cornerstone in contemporary research. As the scientific community continues to explore its potential, this compound will undoubtedly remain a focal point in the development of innovative solutions for health and technology.

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